4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 1-position, and two methyl groups at the 3 and 5 positions. The molecular formula of this compound is C10H17BrN2, and it has a molecular weight of 245.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with bromine can yield 4-bromo-3,5-dimethyl-1H-pyrazole, which can then be further functionalized to introduce the isobutyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles .
Scientific Research Applications
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isobutyl group can influence its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- 4-Bromo-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The isobutyl group at the 1-position and the bromine atom at the 4-position confer distinct chemical and biological properties compared to other similar compounds. These structural features can influence its reactivity, binding affinity, and overall activity in various applications .
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2/c1-6(2)5-12-8(4)9(10)7(3)11-12/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJNLSDZPMEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649266 |
Source
|
Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171526-62-7 |
Source
|
Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.